![molecular formula C27H15Cl4N3O2 B15148804 2,2'-{acridine-3,6-diylbis[nitrilo(E)methylylidene]}bis(4,6-dichlorophenol)](/img/structure/B15148804.png)
2,2'-{acridine-3,6-diylbis[nitrilo(E)methylylidene]}bis(4,6-dichlorophenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichloro-6-[(E)-({6-[(E)-[(3,5-dichloro-2-hydroxyphenyl)methylidene]amino]acridin-3-yl}imino)methyl]phenol is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of multiple chlorine atoms and a phenolic group, which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-6-[(E)-({6-[(E)-[(3,5-dichloro-2-hydroxyphenyl)methylidene]amino]acridin-3-yl}imino)methyl]phenol typically involves a series of condensation reactions. One common method includes the reaction of 2,4-dichloro-6-hydroxybenzaldehyde with 3,5-dichloro-2-hydroxybenzaldehyde in the presence of a suitable base to form the intermediate Schiff base. This intermediate is then reacted with acridine derivatives under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-dichloro-6-[(E)-({6-[(E)-[(3,5-dichloro-2-hydroxyphenyl)methylidene]amino]acridin-3-yl}imino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinone derivatives.
Reduction: The imine groups can be reduced to amines under suitable conditions.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenolic compounds.
Applications De Recherche Scientifique
2,4-dichloro-6-[(E)-({6-[(E)-[(3,5-dichloro-2-hydroxyphenyl)methylidene]amino]acridin-3-yl}imino)methyl]phenol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,4-dichloro-6-[(E)-({6-[(E)-[(3,5-dichloro-2-hydroxyphenyl)methylidene]amino]acridin-3-yl}imino)methyl]phenol involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, it has been shown to activate plant immune responses by interacting with pattern recognition receptors, leading to the activation of defense-related signaling pathways . The compound’s ability to form stable complexes with metal ions also contributes to its diverse biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-dichloro-6-[(E)-[(3-methoxyphenyl)imino]methyl]phenol: Another phenyl-imino-methyl-phenol derivative with similar structural features.
2,4-dichloro-6-[(E)-[(3-hydroxyphenyl)imino]methyl]phenol: Shares the phenolic and imine functional groups.
Uniqueness
2,4-dichloro-6-[(E)-({6-[(E)-[(3,5-dichloro-2-hydroxyphenyl)methylidene]amino]acridin-3-yl}imino)methyl]phenol is unique due to its complex structure, which includes multiple chlorine atoms and an acridine moiety. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C27H15Cl4N3O2 |
|---|---|
Poids moléculaire |
555.2 g/mol |
Nom IUPAC |
2,4-dichloro-6-[[6-[(3,5-dichloro-2-hydroxyphenyl)methylideneamino]acridin-3-yl]iminomethyl]phenol |
InChI |
InChI=1S/C27H15Cl4N3O2/c28-18-6-16(26(35)22(30)8-18)12-32-20-3-1-14-5-15-2-4-21(11-25(15)34-24(14)10-20)33-13-17-7-19(29)9-23(31)27(17)36/h1-13,35-36H |
Clé InChI |
AOYHQNBAFJPXRP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC2=NC3=C(C=CC(=C3)N=CC4=C(C(=CC(=C4)Cl)Cl)O)C=C21)N=CC5=C(C(=CC(=C5)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{5-[(3-Benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}-2-chlorobenzoic acid](/img/structure/B15148722.png)
![N-[6-amino-1-(pyridin-4-yl)hexylidene]hydroxylamine hydrochloride](/img/structure/B15148727.png)
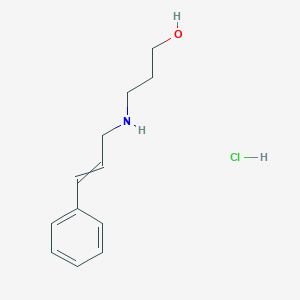
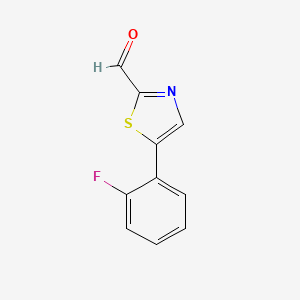
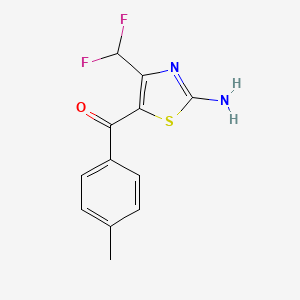
![N-{2-[(2,6-dimethylphenyl)amino]-2-oxo-1-phenylethyl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethylpropanamide](/img/structure/B15148750.png)
![N-[4-({2-[(3-bromo-4-methylphenyl)carbonyl]hydrazinyl}carbonyl)phenyl]acetamide](/img/structure/B15148759.png)
![Methyl 2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinecarboxylate](/img/structure/B15148778.png)
![{[(4E)-4-[(4-chlorophenyl)imino]-1-(2-methylphenyl)-1,3-diazaspiro[4.5]dec-2-en-2-yl]sulfanyl}acetic acid](/img/structure/B15148794.png)
![2-[[4-(Benzothiophen-3-yl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid](/img/structure/B15148813.png)
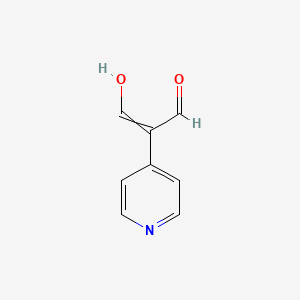
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B15148823.png)
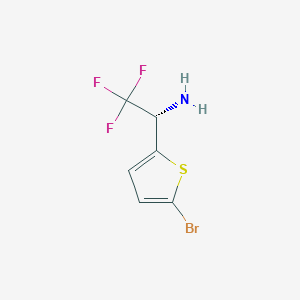
![N-[2-cyano-1-(4-methylphenyl)-1H-benzo[f]chromen-3-yl]-2-methoxybenzamide](/img/structure/B15148833.png)
